2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) involves inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, which are responsible for causing inflammation. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) have been extensively studied. It has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. Additionally, it has been shown to inhibit the proliferation of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) in lab experiments is its high purity and yield. Additionally, it exhibits potent anti-inflammatory and anti-cancer activity, making it a valuable tool for studying these diseases. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal). One area of interest is the development of more efficient synthesis methods to reduce the cost of producing this compound. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential therapeutic targets for the treatment of inflammatory diseases and cancer. Finally, research is needed to investigate the potential use of this compound in combination with other drugs for improved efficacy.
Synthesis Methods
The synthesis of 2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) involves the reaction of furan-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium borohydride to obtain the desired compound. The synthesis method has been optimized to yield a high purity product with a yield of up to 80%.
Scientific Research Applications
2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal) has been studied extensively for its potential applications in various fields of research. It has been shown to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases. Additionally, it has been studied for its potential use in cancer therapy due to its ability to inhibit the proliferation of cancer cells.
properties
CAS RN |
127268-73-9 |
---|---|
Product Name |
2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal |
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-oxo-2-oxatricyclo[5.2.1.04,10]decane-6-carbonyl chloride |
InChI |
InChI=1S/C10H11ClO3/c11-9(12)5-3-6-8-4(5)1-2-7(8)14-10(6)13/h4-8H,1-3H2 |
InChI Key |
DVPGWEYDQNNDHB-UHFFFAOYSA-N |
SMILES |
C1CC2C3C1C(CC3C(=O)O2)C(=O)Cl |
Canonical SMILES |
C1CC2C3C1C(CC3C(=O)O2)C(=O)Cl |
synonyms |
2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6balpha)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.